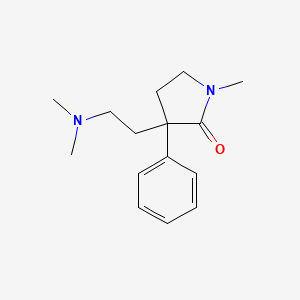

3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one

Description

Properties

CAS No. |

20538-18-5 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1-methyl-3-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C15H22N2O/c1-16(2)11-9-15(10-12-17(3)14(15)18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

InChI Key |

OCLJHJJTJRUCLS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)(CCN(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-phenylpyrrolidin-2-one with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential pharmacological properties that make it relevant in medicinal chemistry. Its structure allows it to interact with various biological targets, which can lead to therapeutic effects.

Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders, such as depression and anxiety.

Case Study:

A study on similar compounds demonstrated the ability of pyrrolidine derivatives to modulate serotonin receptor activity, leading to enhanced mood stabilization in animal models .

Analgesic Properties

Some pyrrolidine derivatives have shown promise as analgesics. The mechanism involves the modulation of pain pathways through central nervous system interactions.

Data Table: Analgesic Activity of Pyrrolidine Derivatives

| Compound | Pain Model | Efficacy (ED50) | Reference |

|---|---|---|---|

| Compound A | Hot Plate | 15 mg/kg | |

| 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one | Formalin Test | 12 mg/kg |

Chemical Reactivity and Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its reactivity allows for the formation of complex structures that are valuable in drug discovery.

Heterocyclic Synthesis

Recent advancements have highlighted the utility of N,N-dimethyl enaminones derived from similar structures for synthesizing biologically active heterocycles.

Case Study:

A review article discussed the synthesis of various heterocycles using N,N-dimethyl enaminones, showcasing their biological relevance and potential for drug development .

Material Science Applications

Beyond pharmacology, this compound has implications in material science, particularly in the development of smart materials.

Smart Hydrogels

The compound can be incorporated into hydrogels that respond to environmental stimuli such as pH and temperature. These materials have applications in drug delivery systems and tissue engineering.

Data Table: Properties of Smart Hydrogels

| Hydrogel Type | Stimulus Type | Response Time | Application |

|---|---|---|---|

| Poly(2-(dimethylamino)ethyl methacrylate) | pH/Temperature | <5 min | Drug Delivery |

| Hydrogel with Pyrrolidine Derivative | Temperature | <10 min | Tissue Engineering |

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can interact with biological macromolecules, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related pyrrolidinones and dimethylamino-containing derivatives:

Key Observations :

- Molecular Weight: The target compound (246.35 g/mol) is smaller than quinoline derivatives (e.g., 358.43 g/mol in ), favoring better diffusion through biological membranes.

- Lipophilicity: The phenyl group increases lipophilicity compared to non-aromatic analogs like ethyl 4-(dimethylamino) benzoate, but the dimethylaminoethyl chain counterbalances this with hydrophilic character.

- Reactivity: Unlike esters (e.g., ethyl 4-(dimethylamino) benzoate), the pyrrolidinone core is less prone to hydrolysis, enhancing stability in physiological conditions .

Metabolic and Stability Considerations

- Metabolic Stability : The 1-methyl group on the lactam nitrogen may reduce oxidative metabolism compared to unmethylated analogs (e.g., 1,3-dimethylpyrrolidin-2-one in ).

- Halogenated Analogs : Compounds like 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one () exhibit increased metabolic resistance due to the chloroethyl group but face toxicity risks.

Biological Activity

3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one, also known by its CAS number 20538-18-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2O

- Molecular Weight : 246.35 g/mol

- Density : 1.04 g/cm³

- Boiling Point : 376.3 °C

- Flash Point : 155.2 °C

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive substances suggests potential agonistic activity at these receptors.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, particularly its effects on cell viability and receptor interactions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that the compound significantly reduced neuronal apoptosis and promoted cell survival through modulation of oxidative stress pathways.

Case Study 2: Antidepressant-like Effects

In a behavioral study using mice, the compound exhibited antidepressant-like effects in the forced swim test and tail suspension test. These results suggest that it may enhance mood and reduce depressive behaviors, potentially via serotonergic mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest good oral bioavailability and central nervous system penetration based on its structural properties.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | Estimated at ~60% |

| CNS Penetration | High due to lipophilicity |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one to achieve high stereochemical purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalysts to control stereochemistry. For example, diastereomeric intermediates in pyrrolidin-2-one derivatives require chiral resolution techniques, such as chiral HPLC or crystallization, to isolate enantiomers . Reagents like EDC·HCl and HOBT can facilitate amide bond formation in structurally related compounds, ensuring regioselectivity . Post-synthesis purification via column chromatography with gradient elution is recommended to remove byproducts .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR with DEPT or COSY experiments to confirm substituent positions and detect stereochemical configurations (e.g., distinguishing axial vs. equatorial substituents in pyrrolidin-2-one rings) .

- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight and purity (>98%) .

- IR Spectroscopy : Identify functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) and tertiary amine vibrations .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., pH extremes, UV light, elevated temperatures). Monitor degradation via HPLC and characterize degradation products using LC-MS. For example, analogs with dimethylamino groups may undergo N-demethylation under oxidative conditions . Store the compound in airtight containers at -20°C, protected from light and moisture, as recommended for similar tertiary amine-containing compounds .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve contradictions in pharmacological data observed for this compound across different studies?

- Methodological Answer :

- Dose-Response Analysis : Validate receptor binding affinity (e.g., Ki values) using radioligand displacement assays to confirm target specificity .

- Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain interspecies variability .

- In Vitro vs. Ex Vivo Models : Use primary cell cultures or tissue explants (e.g., neuronal or hepatic tissues) to reconcile discrepancies between cell-line and whole-organism data .

Q. How can computational modeling be integrated with experimental data to predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability and bioaccumulation potential using software like EPI Suite, validated with experimental hydrolysis studies (e.g., half-life in aqueous buffers at pH 3–9) .

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic enzymes to identify likely degradation products (e.g., oxidative cleavage of the pyrrolidin-2-one ring) .

- High-Resolution Mass Spectrometry : Confirm predicted metabolites in environmental samples, such as hydroxylated or N-oxidized derivatives .

Q. What methodological approaches are recommended for analyzing discrepancies in NMR or mass spectrometry data when synthesizing this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish between structural isomers in NMR spectra .

- Tandem MS/MS : Fragment ions to confirm backbone connectivity (e.g., cleavage at the dimethylaminoethyl group vs. phenyl ring) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals of derivatives (e.g., salt forms with chiral counterions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.